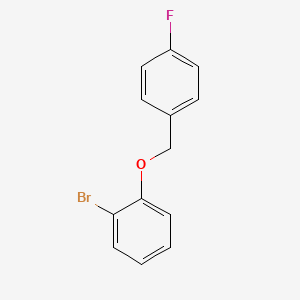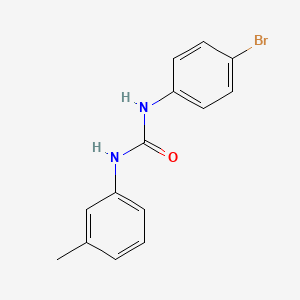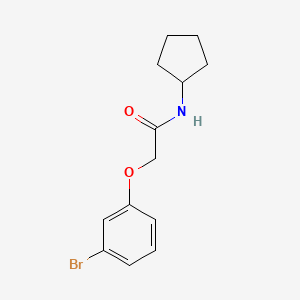
N-cyclohexyl-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-hydroxybenzamide: is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring carries a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with cyclohexylamine. The reaction is facilitated by a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature, and the product is isolated by extraction and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of N-cyclohexyl-3-oxobenzamide.
Reduction: Formation of N-cyclohexyl-3-aminobenzene.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclohexyl-3-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-hydroxybenzamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with protein residues, while the cyclohexyl group provides hydrophobic interactions that stabilize the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure with an additional methoxy group at the fourth position.
N-cyclopentyl-3-hydroxybenzamide: Similar structure with a cyclopentyl group instead of a cyclohexyl group.
N-cyclohexyl-4-hydroxybenzamide: Similar structure with the hydroxyl group at the fourth position.
Uniqueness: N-cyclohexyl-3-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group at the third position, which can influence its reactivity and interaction with biological targets. The cyclohexyl group also provides a distinct hydrophobic character that can affect its solubility and binding properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-cyclohexyl-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRKINOYAUHREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B7807911.png)


![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)






